2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
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Overview
Description
The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .Chemical Reactions Analysis
As a halogenated compound, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .Scientific Research Applications
Application 1: Synthesis of 4-(2,2-dibromovinyl)phenol and its one-pot esterification
- Summary of Application: This compound is used in the synthesis of trisubstituted alkenes of defined stereochemistry by transition-metal-catalyzed site-selective monoarylation and monoalkylation reactions .
- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under an improved Corey–Fuchs condition could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .
Application 2: Electrochemical Procedures
- Summary of Application: Alkynes, such as 2-(2,2-dibromovinyl)naphthalene, play a key role in many chemical transformations, and a growing attention has been recently paid to its electrochemical reactivity .
- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results or Outcomes: The 2-(2,2-dibromovinyl)naphthalene was chosen as model substrate, that in a DMF solution (Pt cathode) provided selectively 2-ethynylnaphthalene 2 or 2-(bromoethynyl)naphthalene 3 in high yields, depending on the electrolysis conditions .
Application 3: Electrochemically Modified Corey–Fuchs Reaction
- Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .
- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Application 4: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification
- Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .
- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .
Application 5: Electrochemically Modified Corey–Fuchs Reaction
- Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .
- Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Application 6: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification
- Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .
- Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
- Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCIHNRXBMLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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